Aspergiolide A -

Aspergiolide A

Catalog Number: EVT-1590249
CAS Number:
Molecular Formula: C25H16O9
Molecular Weight: 460.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Aspergiolide A is sourced from Aspergillus glaucus, a fungus commonly found in marine environments. This organism has been studied for its ability to produce various bioactive compounds, including other anthraquinones and polyketides that may have pharmaceutical significance. The biosynthesis of Aspergiolide A has been elucidated through feeding experiments with isotopically labeled precursors, confirming its metabolic pathways and structural characteristics .

Classification

Aspergiolide A belongs to the class of compounds known as anthraquinones, which are characterized by their three-ring structure consisting of two fused benzene rings and a quinone moiety. This class of compounds is known for its diverse biological activities, including anticancer, antibacterial, and antifungal properties.

Synthesis Analysis

Methods

The synthesis of Aspergiolide A has been achieved through various methods, primarily focusing on biosynthetic pathways involving polyketide synthases. The compound's core structure was established using concise synthetic routes that yield satisfactory results.

  1. Biosynthetic Pathway: The biosynthesis was confirmed using feeding experiments with labeled sodium acetate, which indicated the incorporation of carbon into the compound's structure .
  2. Synthesis Techniques: A notable two-step synthetic procedure has been developed to create structural analogs of Aspergiolide A with high efficiency .

Technical Details

The synthesis involves the manipulation of polyketide pathways in Aspergillus glaucus, leveraging techniques such as genetic engineering and fermentation optimization to enhance yield and purity. Advanced analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized compounds.

Molecular Structure Analysis

Structure

The molecular formula of Aspergiolide A is C₁₄H₈O₄, featuring a complex structure that includes multiple functional groups characteristic of anthraquinones.

Data

  • Molecular Weight: 240.20 g/mol
  • Structural Features: The compound exhibits a naphtho[1,2,3-dechromene-27-dione] framework, which is crucial for its biological activity .
Chemical Reactions Analysis

Reactions

Aspergiolide A undergoes various chemical reactions typical for anthraquinone derivatives, including:

  • Reduction Reactions: These can lead to the formation of hydroxy derivatives.
  • Oxidation Reactions: The quinone functionality allows for redox reactions that can modify its biological activity.

Technical Details

The reactivity of Aspergiolide A can be influenced by environmental conditions such as pH and temperature, which may alter its stability and efficacy in biological systems.

Mechanism of Action

Process

The mechanism of action for Aspergiolide A primarily involves interaction with cellular targets that are crucial for cancer cell proliferation. It has been shown to induce apoptosis in tumor cells through the following processes:

  1. Inhibition of Cell Proliferation: By interfering with signaling pathways involved in cell cycle regulation.
  2. Induction of Apoptosis: Initiating programmed cell death via mitochondrial pathways .

Data

Experimental studies indicate that Aspergiolide A exhibits significant cytotoxicity against various cancer cell lines, demonstrating its potential as an antitumor agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Aspergiolide A typically appears as a yellow crystalline solid.
  • Solubility: It demonstrates solubility in organic solvents such as methanol and ethanol but limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical for quinones, allowing it to participate in redox reactions.

Relevant data from studies indicate varying degrees of stability and reactivity depending on environmental conditions .

Applications

Scientific Uses

Aspergiolide A has garnered attention for its potential applications in:

  • Antitumor Therapy: Its ability to inhibit cancer cell growth positions it as a candidate for further development in cancer treatment.
  • Biological Research: The compound serves as a valuable tool in studying the mechanisms of action associated with anthraquinones and their derivatives.

Research continues to explore the full range of biological activities associated with Aspergiolide A, aiming to harness its properties for therapeutic applications .

Biosynthetic Pathways & Genetic Regulation of Aspergiolide A Production

Marine-Derived Fungal Secondary Metabolism in Aspergillus glaucus

Aspergillus glaucus HB1-19, isolated from marine sediments, produces aspergiolide A—a structurally unique polyketide with a naphtho[1,2,3-de]chromene-2,7-dione skeleton. This anthraquinone derivative exhibits potent antitumor activity against multiple cancer cell lines (A-549, HL-60, BEL-7402, P388) and in vivo efficacy in murine models [1]. Aspergiolide A biosynthesis follows the fungal type I polyketide synthase (PKS) pathway, where multifunctional enzymes iteratively condense acetyl-CoA and malonyl-CoA extender units into a poly-β-ketone backbone. The PKS machinery includes ketosynthase (KS), acyltransferase (AT), dehydratase (DH), and ketoreductase (KR) domains that collectively generate the core scaffold [1] [3]. Marine adaptations in A. glaucus involve osmotic stress regulators like AgSeb1, a transcription factor with zinc finger domains that coordinates secondary metabolism under high-salt conditions. Deletion of Agseb1 reduces aspergiolide A yields by 43%, confirming its role in biosynthetic gene activation [2] [6].

Table 1: Key Marine-Derived Bioactive Polyketides from Aspergillus Species

SpeciesCompoundSkeletonBioactivityYield (mg/L)
A. glaucus HB1-19Aspergiolide ANaphthochromenedioneAntitumor<12 (wild type)
A. flavusAflatoxinDifurancoumarolactoneMycotoxinVariable
A. terreusLovastatinHexahydronaphthaleneCholesterol-lowering100–500

Carbon-Nitrogen Ratio Optimization in Polyketide Biosynthesis

Carbon-nitrogen (C/N) balance critically regulates flux through the aspergiolide A pathway. Optimal C/N ratios (10:1) enhance acetyl-CoA and malonyl-CoA precursor availability while minimizing nitrogen-dependent repression of PKS genes [1]. Experimental supplementation strategies include:

  • Precursors: Sodium acetate (5 mM) elevates acetyl-CoA pools, boosting aspergiolide A titers by 62%
  • Inhibitors: Cerulenin (20 μM) blocks competing fatty acid synthesis by inhibiting β-ketoacyl synthase, redirecting carbon toward polyketide formation [1]A novel dual-regulatory approach combines mevalonate pathway inhibitors (e.g., lovastatin) with polyketide precursors. This strategy diverts acetyl-CoA from sterol biosynthesis toward aspergiolide A, achieving titers of 121.7 mg/L—an 82.2% increase over wild-type strains [1] [9]. Broth rheology further modulates metabolic efficiency: Pellet morphology (induced by genetic modification) reduces culture viscosity, enhancing oxygen transfer and precursor uptake [9].

Table 2: C/N Optimization Effects on Aspergiolide A Biosynthesis

InterventionConcentrationAspergiolide A Yield (mg/L)Change vs. Control
Unoptimized C/N ratio12.0Baseline
Sodium acetate supplementation5 mM19.4+61.7%
Cerulenin inhibition20 μM22.5+87.5%
Lovastatin + acetate10 μM + 5 mM121.7+914%

Metabolic Flux Analysis of Antineoplastic Compound Synthesis

¹³C-tracer studies reveal that >80% of aspergiolide A’s carbon backbone originates from glycolytic acetyl-CoA, with minor contributions from the tricarboxylic acid (TCA) cycle [1] [4]. Metabolic flux analysis (MFA) quantifies pathway dynamics:

  • Glucose uptake: 0.45 mmol/gDCW/h
  • Malonyl-CoA flux: 0.28 mmol/gDCW/h (rate-limiting for PKS elongation)
  • NADPH demand: KR domains consume 15% of cellular NADPH during polyketide reduction [4]Dual-labeling experiments (¹³C-glucose + ²H-acetate) demonstrate asynchronous labeling kinetics, indicating compartmentalized biosynthesis—cytosolic acetyl-CoA contributes directly to PKS loading, while mitochondrial pools are less accessible [4]. Flux bottlenecks occur at acetyl-CoA carboxylase (ACC), which converts acetyl-CoA to malonyl-CoA. Overexpression of ACC isoforms increases malonyl-CoA availability, elevating aspergiolide A titers by 35% [3].

Figure 3: Metabolic Flux Map of Aspergiolide A Biosynthesis

Glucose → Glycolysis → [Acetyl-CoA]  │  ├─→ TCA Cycle → Biomass  │  └─→ Acetyl-CoA Carboxylase → [Malonyl-CoA] → PKS Assembly → Aspergiolide A  

Genetic Engineering for Enhanced Aspergiolide A Yield

Gene targeting and morphological engineering synergistically improve aspergiolide A production:

  • CRISPR-Cas9-mediated knockout: Deletion of AgkipA (kinesin motor gene) induces hyphal curling, generating compact pellets that withstand shear stress in bioreactors. This morphology enhances dissolved oxygen transfer, raising yields to 121.7 mg/L [9]
  • Transcription factor overexpression: Constitutive expression of Agseb1 increases PKS gene transcription by 2.3-fold, though excessive expression disrupts hyphal development [2] [6]Heterologous expression in Aspergillus oryzae leverages its superior protein secretion and GRAS status. Integration of the A. glaucus PKS cluster into A. oryzae requires codon optimization and fusion of native promoters (PgpdA). Yields remain suboptimal (45 mg/L) due to incomplete post-translational PKS activation [5] [8].

Table 3: Genetic Engineering Strategies for Aspergiolide A Overproduction

StrategyTargetHost StrainYield (mg/L)Advantage
AgkipA deletionMorphologyA. glaucus ΔAgkipA121.7Shear resistance
Agseb1 overexpressionTranscriptionA. glaucus OE::Agseb198.2Enhanced PKS expression
Heterologous PKS expressionBiosynthesisA. oryzae45.0Robust fermentation host

Comparative Genomics of Aspergiolide-Producing Marine Fungi

Genomic mining of aspergiolide-producing Aspergillus species reveals conserved PKS architecture and specialized adaptations:

  • Core PKS cluster: A. glaucus HB1-19’s 37-kb gene cluster encodes KS-AT-DH-ψKR domains, lacking a thioesterase (TE) for chain release. Uniquely, chain termination involves non-enzymatic hydrolysis or amidation [1] [7]
  • Regulatory elements: Velvet complex genes (veA, velB) and G-protein coupled receptors (GPCRs) flank the PKS cluster. These modulate development-metabolism coupling; veA deletion abolishes aspergiolide synthesis [6]
  • Marine-specific adaptations: Halotolerance genes (HOG1, halX) co-localize with the PKS locus. HOG1 deletion reduces aspergiolide production by 60% under high salinity, confirming osmoadaptive regulation [2] [9]. Comparative analysis shows A. glaucus shares 74%–77% PKS homology with terrestrial aspergilli (e.g., A. niger), but marine strains harbor expanded nonribosomal peptide synthetase (NRPS) clusters for unknown ecological functions [3] [5].

Table 4: Genomic Features of Aspergiolide-Producing Fungi

Genomic FeatureA. glaucus HB1-19A. niger ATCC 1015A. flavus NRRL 3357
Genome size (Mb)37.234.836.8
PKS clusters153228
Aspergiolide-like cluster1 (KS-AT-DH-ψKR)00
Salinity tolerance genes1235

Properties

Product Name

Aspergiolide A

IUPAC Name

16-(2,4-dihydroxy-6-methylbenzoyl)-4,6,10-trihydroxy-12-methyl-14-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaene-8,15-dione

Molecular Formula

C25H16O9

Molecular Weight

460.4 g/mol

InChI

InChI=1S/C25H16O9/c1-8-3-10(26)6-14(29)16(8)22(31)21-18-12-5-11(27)7-15(30)17(12)23(32)19-13(28)4-9(2)24(20(18)19)34-25(21)33/h3-7,26-30H,1-2H3

InChI Key

XDYWIHGBFULPRQ-UHFFFAOYSA-N

Synonyms

aspergiolide A

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C2=C3C4=C(C(=CC(=C4)O)O)C(=O)C5=C(C=C(C(=C35)OC2=O)C)O)O)O

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